2-methyl-3-methoxybenzophenone molecular weight and formula
2-methyl-3-methoxybenzophenone molecular weight and formula
This guide serves as an authoritative technical resource for researchers and drug development professionals focusing on 2-methyl-3-methoxybenzophenone .[1] It moves beyond basic data to provide a synthesis of physicochemical properties, production methodologies, and analytical standards.[1][2][3]
[1]
Part 1: Chemical Identity & Core Metrics[3]
At its core, 2-methyl-3-methoxybenzophenone is a diaryl ketone characterized by a specific substitution pattern on one phenyl ring. It serves as a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), photoinitiators, and agrochemical growth regulators (e.g., Methoxyfenozide precursors).[1][3]
Molecular Specifications
| Parameter | Value | Technical Note |
| Chemical Name | 2-Methyl-3-methoxybenzophenone | IUPAC: (3-methoxy-2-methylphenyl)(phenyl)methanone |
| Molecular Formula | C₁₅H₁₄O₂ | Confirmed via elemental stoichiometry.[1][3][4] |
| Molecular Weight | 226.27 g/mol | Monoisotopic Mass: 226.0994 Da |
| CAS Registry Number | Not widely listed | Often indexed under specific isomer libraries or synthesized de novo.[1][3] |
| Core Scaffold | Benzophenone | Substituted at positions 2 (ortho) and 3 (meta) relative to the carbonyl.[1][3] |
Structural Analysis
The molecule consists of two aromatic rings linked by a carbonyl group.[1][3]
-
Ring B: Trisubstituted benzene ring (1-carbonyl, 2-methyl, 3-methoxy).[1][3]
-
Steric Influence: The ortho-methyl group introduces significant steric torsion, preventing the two aromatic rings from achieving coplanarity.[1][3] This reduces conjugation efficiency compared to unsubstituted benzophenone, affecting its UV absorption maxima (
).[1][3]
Part 2: Physicochemical Profile
Understanding the physical behavior of this compound is essential for formulation and purification.[1][3]
-
Physical State: Viscous pale-yellow oil or low-melting solid (isomer-dependent, typically crystallizes < 50°C).[1][3]
-
Solubility:
-
Lipophilicity (LogP): ~3.8 (Predicted).[1][3] The hydrophobic methyl and phenyl groups dominate, making it membrane-permeable.[1][3]
-
Electronic Properties: The 3-methoxy group acts as an electron-donating group (EDG) via resonance, while the carbonyl is a strong electron-withdrawing group (EWG).[1][3]
Part 3: Synthesis & Production Protocol
The most robust route for synthesizing 2-methyl-3-methoxybenzophenone is Friedel-Crafts Acylation .[1] This method ensures regioselectivity and high yields.[1][3]
Reaction Logic
We utilize 2-methyl-3-methoxybenzoyl chloride as the electrophile and benzene as the nucleophile.[1]
-
Why this direction? Attempting to acylate 2-methylanisole with benzoyl chloride often leads to mixtures of isomers (para- to the methoxy group) due to the directing effects of the methoxy group.[1][3] Using the pre-functionalized acid chloride locks the substitution pattern.[1][3]
Experimental Workflow
Reagents:
Step-by-Step Protocol:
-
Acid Chloride Formation:
-
Friedel-Crafts Acylation:
-
Suspend anhydrous
(1.1 eq) in dry Benzene (excess, acts as solvent) under Argon atmosphere at 0°C. -
Add the crude acid chloride dropwise to the suspension.[1][3] Caution: Exothermic.[3]
-
Allow the mixture to warm to room temperature and reflux for 3 hours.
-
Monitoring: Track disappearance of acid chloride via TLC (Hexane/EtOAc 8:2).
-
-
Work-up:
-
Purification:
Synthesis Visualization (DOT)
Caption: Regioselective synthesis pathway via Friedel-Crafts acylation, preventing isomer scrambling.
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, compare experimental data against these predicted standards.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, CDCl
): -
Key Diagnostic: The methyl singlet at ~2.30 ppm and methoxy singlet at ~3.85 ppm are distinct.[1][3] The ortho-methyl group may cause shielding/deshielding effects on the adjacent aromatic protons.[1][3]
Mass Spectrometry (MS)
Part 5: Applications & Safety[3][5]
Research Applications
-
Photochemistry: Used as a Type II photoinitiator (hydrogen abstraction) in UV-curable coatings, though less efficient than unsubstituted benzophenone due to steric hindrance.[1][3]
-
Medicinal Chemistry: Serves as a scaffold for tubulin polymerization inhibitors .[1][3] The methoxy-benzophenone motif mimics the pharmacophore of combretastatin A-4.[1][3]
-
Agrochemicals: Structural analog to the "B-ring" of Methoxyfenozide (an ecdysone agonist), used in structure-activity relationship (SAR) studies to optimize binding affinity.[1][3]
Safety & Handling (MSDS Summary)
-
Hazards: Irritant (Skin/Eye).[1][3] Potential photosensitizer.[1][3]
-
Handling: Wear nitrile gloves and UV-protective eyewear.[1][3] Handle in a fume hood to avoid inhalation of dust/aerosols.[1][3]
-
Storage: Store in amber vials (light sensitive) at room temperature.
References
-
PubChem Compound Summary . 2-Methoxybenzophenone and related isomers. National Center for Biotechnology Information.[1][3] Available at: [Link][1][3]
-
Google Patents . Preparation method of 2-methyl-3-methoxy benzoic acids (CN106946685A).[1][3] Available at:
-
Organic Syntheses . Friedel-Crafts Acylation Methodologies. Org. Synth. 2021, 98, 51-67. Available at: [Link][1][3]
